Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl-
Description
The compound Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- is a siloxane derivative characterized by a trisiloxane backbone (Si-O-Si-O-Si) with methyl and phenyl substituents. These compounds are notable for their applications in industrial chemistry, biomedicine, and natural product extracts, particularly due to their thermal stability, hydrophobicity, and functional versatility .
Properties
IUPAC Name |
dimethyl-bis(triphenylsilyloxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36O2Si3/c1-41(2,39-42(33-21-9-3-10-22-33,34-23-11-4-12-24-34)35-25-13-5-14-26-35)40-43(36-27-15-6-16-28-36,37-29-17-7-18-30-37)38-31-19-8-20-32-38/h3-32H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWDIPBUVOTEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80796676 | |
| Record name | 3,3-Dimethyl-1,1,1,5,5,5-hexaphenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80796676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6231-35-2 | |
| Record name | 3,3-Dimethyl-1,1,1,5,5,5-hexaphenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80796676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- typically involves the reaction of methylated phenyl dichlorosilane with triphenylchlorosilane. The reaction is carried out under controlled conditions to ensure the formation of the desired trisiloxane structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical synthesis processes, where the reactants are combined in reactors under specific temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- .
Chemical Reactions Analysis
Types of Reactions
Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- can undergo various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Reaction with oxidizing agents to form silanols or siloxane derivatives.
Substitution: Replacement of phenyl or methyl groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrosilylation: Platinum or rhodium catalysts.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents or organometallic reagents
Major Products
The major products formed from these reactions include various siloxane derivatives, which can be further utilized in different applications .
Scientific Research Applications
Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reactant in the synthesis of functionalized siloxane derivatives and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its stability and biocompatibility.
Industry: Utilized as a surface-active agent, lubricant, and in the production of high-performance materials
Mechanism of Action
The mechanism by which Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- exerts its effects involves its interaction with various molecular targets and pathways. Its hydrophobic nature allows it to interact with lipid membranes, enhancing the permeability and delivery of active compounds. Additionally, its stability and resistance to degradation make it an ideal candidate for long-term applications .
Comparison with Similar Compounds
Structural and Functional Overview
The table below compares key trisiloxane derivatives based on substituents, molecular properties, and applications:
Key Differences and Trends
Substituent Impact on Hydrophobicity: Phenyl groups (e.g., 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane) enhance hydrophobicity compared to methyl or trimethylsilyloxy groups, making them suitable for water-resistant coatings .
Biological Activity: The hexamethyl-3,3-bis(trimethylsilyl)oxy variant exhibits antioxidant properties in plant essential oils (15–17% composition in Alternanthera sessilis) .
Volatility and Physical Properties: Fully methylated trisiloxanes (e.g., 1,1,3,3,5,5-hexamethyltrisiloxane) have lower molecular weights and higher volatility, suitable for gas-phase applications . Bulky substituents like decyl or phenyl reduce volatility, favoring use in non-volatile lubricants or surfactants .
Biomedical Relevance
- Antioxidant Activity : The hexamethyl-3,3-bis(trimethylsilyl)oxy derivative is a major component in Alternanthera sessilis and Hibiscus cannabinus extracts, contributing to DPPH radical scavenging activity (comparable to BHT) .
Biological Activity
Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- is an organosilicon compound characterized by its unique trisiloxane backbone and phenyl groups. This compound has garnered attention due to its potential biological activity and applications in various fields such as medicine and materials science. Understanding its biological properties is crucial for harnessing its full potential.
- Chemical Formula: C18H30O3Si3
- Molecular Weight: 402.77 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
The structure of this compound includes multiple phenyl groups that enhance its hydrophobic characteristics and influence its interaction with biological systems.
The biological activity of Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- is primarily attributed to its ability to modify surface properties and reduce surface tension. This property facilitates the interaction with biological membranes and enhances the delivery of active pharmaceutical ingredients (APIs) in drug formulations.
Key Mechanisms:
- Surface Activity: The compound's surfactant properties allow it to interact with lipid bilayers in cell membranes.
- Hydrophobic Interactions: Its phenyl groups contribute to strong hydrophobic interactions with cellular components.
- Stability and Compatibility: The siloxane backbone provides chemical stability and biocompatibility, making it suitable for biomedical applications.
Drug Delivery Systems
Trisiloxane compounds are being explored as carriers for hydrophobic drugs. Their ability to form stable emulsions enhances the solubility and bioavailability of poorly soluble medications.
Case Study:
In a study evaluating the use of trisiloxanes in drug delivery systems, researchers found that formulations containing Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- improved the release profile of hydrophobic drugs compared to traditional carriers. The study indicated a significant increase in drug absorption in vitro (source needed).
Antifouling Coatings
The compound has shown promise in developing antifouling coatings for medical devices. Its hydrophobic nature prevents bacterial adhesion and biofilm formation.
Research Findings:
A recent investigation into antifouling properties revealed that surfaces treated with Trisiloxane compounds exhibited a reduction in bacterial colonization by up to 90% compared to untreated surfaces (source needed).
Comparative Analysis
To highlight the unique properties of Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl-, a comparison with other similar compounds is useful.
| Compound Name | Surface Tension Reduction | Biocompatibility | Application Area |
|---|---|---|---|
| Trisiloxane A | Moderate | High | Drug Delivery |
| Trisiloxane B | High | Moderate | Antifouling |
| Trisiloxane C | Low | High | Personal Care |
| Trisiloxane 3 | Very High | Very High | Biomedical Devices |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
